molecular formula C10H13BrN5O7P B1594684 8-Bromo-adenosine-5'-monophosphate CAS No. 23567-96-6

8-Bromo-adenosine-5'-monophosphate

Cat. No. B1594684
CAS RN: 23567-96-6
M. Wt: 426.12 g/mol
InChI Key: DNPIJKNXFSPNNY-UUOKFMHZSA-N
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Description

8-Bromoadenosine 5’-monophosphate (8-Br-AMP) is a brominated derivative of cyclic adenosine monophosphate (cAMP). It is a cell-permeable analog that has greater resistance to hydrolysis by phosphodiesterases than cAMP . This compound is often used in receptor mapping studies and as a starting structure for 8-modified 5’-AMP derivatives and the synthesis of poly-8-bromoriboadenylic acid .


Molecular Structure Analysis

The molecular formula of 8-Br-AMP is C10H13BrN5O7P , with a molecular weight of approximately 426.12 g/mol (anhydrous). Its chemical structure consists of a purine base (adenine) linked to a ribose sugar, with a single monophosphate group attached .


Chemical Reactions Analysis

8-Br-AMP can be phosphorylated to its corresponding 5’-triphosphate form, ppp5’A2’p5’A2’p5’A, when added to cellular extracts containing ATP and an energy-regenerating system . This phosphorylation process is relevant for its biological activity.

Mechanism of Action

Target of Action

The primary targets of 8-Bromo-adenosine-5’-monophosphate are cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and Histidine triad nucleotide-binding protein 1 . These proteins play crucial roles in various cellular processes, including signal transduction and nucleotide binding.

Mode of Action

8-Bromo-adenosine-5’-monophosphate interacts with its targets by mimicking the action of cAMP, a key secondary messenger in cells. It is more resistant to hydrolysis by phosphodiesterases than cAMP , which makes it long-acting .

Biochemical Pathways

The compound affects the cAMP-dependent pathway, leading to the activation of protein kinase A . This can result in a variety of downstream effects, including the regulation of glycogen, sugar, and lipid metabolism.

Pharmacokinetics

These could include rapid uptake into cells due to its cell-permeable nature .

Result of Action

The activation of protein kinase A by 8-Bromo-adenosine-5’-monophosphate can lead to a variety of cellular responses. These include inhibition of growth, decrease in proliferation, increase in differentiation, and induction of apoptosis in cultured cells .

Safety and Hazards

  • Keep people away from and upwind of spill/leak .

Future Directions

Research on 8-Br-AMP continues to explore its applications in receptor studies, modified derivatives, and potential therapeutic uses. Further investigations may reveal additional mechanisms of action and novel applications .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPIJKNXFSPNNY-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50828-34-7 (Parent)
Record name Adenosine, 8-bromo-, 5'-(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50946348
Record name 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23567-96-6
Record name Adenosine, 8-bromo-, 5'-(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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